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Compound of Interest

Compound Name: 4-Bromothiophene-2-carbonitrile

Cat. No.: B101668

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Bromo-2-
cyanothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical
properties of 4-Bromo-2-cyanothiophene, a critical building block in organic synthesis. The
information is curated for professionals in research and development, particularly in the fields of
materials science and pharmaceuticals.

Chemical Identity and Physical Properties

4-Bromo-2-cyanothiophene, also known as 4-Bromothiophene-2-carbonitrile, is a substituted
thiophene ring featuring a bromine atom at the 4-position and a cyano group at the 2-position.
[1][2] Its unique electronic and structural characteristics make it a valuable intermediate for
creating advanced materials and complex pharmaceutical compounds.[1][3]

Table 1: General and Chemical Identifiers
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Property Value

IUPAC Name 4-bromothiophene-2-carbonitrile[4]
Synonyms 4-Bromothiophene-2-carbonitrile[1][3]
CAS Number 18791-99-6[1][3]

Molecular Formula CsH2BrNS[1][3]

Molecular Weight 188.05 g/mol [4]

Canonical SMILES C1=C(SC=C1Br)C#N[5]

| InChiKey | DIYVXBJILHPKUKS-UHFFFAOYSA-N[4][5] |

Table 2: Physical Properties

Property Value
Pale yellow crystalline powder or white to
Appearance .
light yellow crystals[1][3]
Melting Point 47 - 51 °C[3]
Boiling Point 230.4 °C at 760 mmHg
Density 1.826 g/cm3

| Purity | = 98% (GC)[3] |

Spectroscopic Data (Predicted)

While specific, experimentally-derived spectra for 4-Bromo-2-cyanothiophene are not readily
available in public databases, the following tables summarize the expected characteristic
signals based on its molecular structure and established spectroscopic principles.

Table 3: Predicted NMR Spectroscopic Data
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Nucleus

1H

Predicted Chemical Shift

(6, ppm)

~7.5-8.0

Notes

The two protons on the
thiophene ring would
appear in the aromatic
region. Their exact shifts
and coupling constants
depend on the electronic
effects of the bromo and
cyano substituents.[6][7]

13C

~110 - 150 (Ring Carbons)

The four carbons of the
thiophene ring are expected in
this range. The carbon
attached to the bromine (C4)
and the carbon attached to the
cyano group (C2) will be
significantly shifted.[8]

| | ~115 - 120 (Nitrile Carbon) | The carbon of the cyano group (C=N) typically appears in this

region of the spectrum.[8][9] |

Table 4: Predicted FT-IR Absorption Bands

Predicted Wavenumber

Functional Group Intensity
(cm™)
C=N Stretch (Nitrile) 2220 - 2260 Medium to Strong
C=C Stretch (Thiophene Ring) 1400 - 1500 Medium
C-H Stretch (Aromatic) 3000 - 3100 Medium
C-S Stretch (Thiophene Ring) 808 - 821 Medium

| C-Br Stretch | 500 - 600 | Strong |
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Experimental Protocol: Synthesis

The following is a representative protocol for the synthesis of 4-Bromo-2-cyanothiophene from
4-bromo-2-thiophenecarboxaldehyde. This method is based on the conversion of an aldehyde
to a nitrile via an oxime intermediate, followed by dehydration.[1]

Reaction Scheme: 4-bromo-2-thiophenecarboxaldehyde — 4-Bromothiophene-2-carbonitrile

Materials:

4-bromo-2-thiophenecarboxaldehyde (1 equivalent)

Hydroxylamine hydrochloride (2 equivalents)

Pyridine (solvent)

Acetic anhydride (6 equivalents)
Procedure:

o Oxime Formation: Dissolve 4-bromo-2-thiophenecarboxaldehyde (e.g., 600 g, 3.14 mol) and
hydroxylamine hydrochloride (e.g., 438 g, 6.30 mol) in pyridine (e.g., 5 L) in a suitable
reaction vessel.[1]

o Heating: After cooling the mixture to room temperature, heat it to 90 °C and maintain this
temperature for 10 minutes.[1]

o Dehydration: Slowly add acetic anhydride (e.g., 1940 g, 19.0 mol) dropwise to the reaction
mixture while maintaining the temperature.[1]

o Work-up: Upon reaction completion (monitored by TLC or GC), cool the mixture. The product
can then be isolated using standard procedures such as extraction and purification by
column chromatography or recrystallization.

Visualization of Synthetic Utility

4-Bromo-2-cyanothiophene serves as a versatile precursor in multi-step synthesis. Its bromo
and cyano functionalities allow for a variety of subsequent chemical transformations, such as
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cross-coupling reactions and nucleophilic additions, making it a valuable starting material.

Starting Material

4-Bromo-2-cyanothiophene

-Br site -CN site -CN site

Chemical Transformations

Cross-Coupling Rxns ‘ Nucleophilic Addition )

(e.g., Suzuki, Stille) to Nitrile Reduction of Nitrile

Product {Classes
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Click to download full resolution via product page

Caption: Synthetic pathways for 4-Bromo-2-cyanothiophene.

Safety and Handling

4-Bromo-2-cyanothiophene is classified as a hazardous substance and should be handled with

appropriate safety precautions.

o Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[4] Causes skin
irritation and serious eye damage.[4] May cause respiratory irritation.[4]

o Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective
gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a
well-ventilated area.[5]
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o Storage: Store in a cool, dark, and well-ventilated area. Recommended storage
temperatures range from 2-8 °C to <15 °C.[3]

Applications in Research and Development

This compound is a cornerstone for innovation in several high-tech and biomedical fields:

o Organic Electronics: It is a key building block for synthesizing organic semiconductors used
in the development of flexible and lightweight electronic devices like OLEDs and solar cells.

[3]

o Pharmaceutical Development: The thiophene scaffold is a common feature in many drug
molecules. This compound is used to design novel pharmaceuticals, particularly those with
potential anti-inflammatory and anticancer properties.[3]

e Materials Science: It is employed in the production of advanced materials such as
conductive polymers, which have applications in sensors and energy storage devices.[3]

o Catalysis Research: The compound is used in various catalytic reactions to enhance the
efficiency of chemical transformations in synthetic organic chemistry.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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